molecular formula C14H15BrO3 B8463016 5-Bromo-4'-methoxy-3H-spiro[benzofuran-2,1'-cyclohexan]-3-one

5-Bromo-4'-methoxy-3H-spiro[benzofuran-2,1'-cyclohexan]-3-one

Cat. No.: B8463016
M. Wt: 311.17 g/mol
InChI Key: UETXKNCBHLZQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4'-methoxy-3H-spiro[benzofuran-2,1'-cyclohexan]-3-one is a useful research compound. Its molecular formula is C14H15BrO3 and its molecular weight is 311.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

5-bromo-4'-methoxyspiro[1-benzofuran-2,1'-cyclohexane]-3-one

InChI

InChI=1S/C14H15BrO3/c1-17-10-4-6-14(7-5-10)13(16)11-8-9(15)2-3-12(11)18-14/h2-3,8,10H,4-7H2,1H3

InChI Key

UETXKNCBHLZQFN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-bromo-2-fluorophenyl)(1-hydroxy-4-methoxycyclohexyl)methanone (Intermediate 12 Step 2, 1.05 g, 3.17 mmol) and potassium tert-butoxide (0.445 g, 3.80 mmol) in THF (10 mL) was heated in a microwave reactor at 70° C. for 30 min. The solvent was removed in vacuo and the residue was purified by flash chromatography using a gradient of 0 to 15% EtOAc in hexanes to afford 388 mg (39% yield) of the title compound. 1H NMR (400 MHz, CDCl3): δ ppm 1.71 (m, 6 H), 2.31 (m, 2 H), 3.32 (m, 1 H), 3.41 (s, 3 H), 7.03 (d, J=9.20 Hz, 1H), 7.36 (t, J=8.80, 2.00 Hz, 1 H), 7.77 (d, J=2.00 Hz, 1 H); MS (ES+) m/z 312 [M+H]|.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

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